molecular formula C16H13F3O2 B8668763 Ethanone, 1-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]- CAS No. 89876-14-2

Ethanone, 1-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]-

Cat. No.: B8668763
CAS No.: 89876-14-2
M. Wt: 294.27 g/mol
InChI Key: FCOLORXFUXARKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]- is a useful research compound. Its molecular formula is C16H13F3O2 and its molecular weight is 294.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

89876-14-2

Molecular Formula

C16H13F3O2

Molecular Weight

294.27 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C16H13F3O2/c1-21-14-7-5-12(6-8-14)15(20)10-11-3-2-4-13(9-11)16(17,18)19/h2-9H,10H2,1H3

InChI Key

FCOLORXFUXARKW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Anisole (32.4 g) and aluminium trichloride (36.0 g) are added to 1,2-dichloroethane (240 ml). The mixture is cooled to -5° and (3-trifluoromethylphenyl)-acetyl chloride (66.8 g) is slowly added. The mixture is stirred for 11/2 hours and poured into a mixture of crushed ice (400 g) and water (150 ml). After heating to room temperature, the compound is extracted with ether (3×200 ml). The combined organic phases are washed with a 2% aqueous solution of sodium hydroxide (200 ml and with water (3×200 ml), dried over magnesium sulphate and the solvents are removed in vacuo. The residue is recrystallised from hexane. The product is dried in vacuo to constant weight to yield 2-(3-trifluoromethylphenyl)-1-(4-methoxyphenyl)-ethanone, m.p. 94°-95°.
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
66.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

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